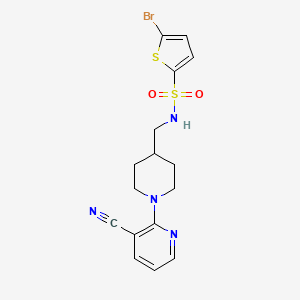

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O2S2/c17-14-3-4-15(24-14)25(22,23)20-11-12-5-8-21(9-6-12)16-13(10-18)2-1-7-19-16/h1-4,7,12,20H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFINKSAZJNKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of thiophene-2-sulfonamide, followed by the introduction of the piperidine and cyanopyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide as a potent anticancer agent. The compound has been investigated for its ability to inhibit human farnesyltransferase, an enzyme implicated in cancer cell proliferation.

Case Study: Farnesyltransferase Inhibition

A study demonstrated that derivatives of thiophene sulfonamides exhibit significant inhibitory effects on farnesyltransferase activity, which is crucial for the post-translational modification of proteins involved in oncogenic signaling pathways. The structural features of these compounds, including the thiophene ring and sulfonamide group, enhance their binding affinity to the enzyme, making them promising candidates for further development as anticancer drugs .

Neuropharmacological Research

The structure of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide suggests potential applications in neuropharmacology. The piperidine moiety is known for its interactions with various neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.

Potential Mechanisms of Action

Research indicates that compounds containing piperidine and thiophene structures can modulate neurotransmitter systems, potentially offering new avenues for treating conditions such as anxiety and depression. The presence of a cyanopyridine group may also enhance neuroprotective properties by influencing oxidative stress pathways .

Synthesis and Structural Diversity

The synthesis of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves regio-specific reactions that allow for the incorporation of various functional groups. This versatility in synthesis enables the development of analogs with tailored biological activities.

Synthetic Pathways

The compound can be synthesized through a multi-step process involving:

- Formation of the thiophene sulfonamide backbone.

- Introduction of the piperidine and cyanopyridine substituents via nucleophilic substitution reactions.

- Bromination at the 5-position to yield the final product.

This synthetic approach not only provides access to the target compound but also facilitates the exploration of structural modifications to enhance biological efficacy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Compound 9 (81% yield) demonstrates high synthetic efficiency compared to non-brominated analogues like Compound 8 (73%), suggesting bromine may stabilize intermediates or reduce side reactions .

- Substituent Effects: The target compound’s 3-cyanopyridinyl group introduces a polar, electron-withdrawing substituent absent in cyclohexanone (Compound 9) or triazole () analogues. This could enhance binding to polar active sites in biological targets.

Functional Group Impact on Physicochemical Properties

- Bromine : Present in both the target compound and Compound 9, bromine increases molecular weight (MW) and may participate in halogen bonding, critical for target engagement.

- Cyanopyridine vs. Cyclohexanone: The 3-cyanopyridinyl group (target) has a higher polar surface area (PSA) than cyclohexanone (Compound 9), likely improving aqueous solubility but reducing membrane permeability.

- Sulfonamide Acidity: Electron-withdrawing groups like cyanopyridine may lower the pKa of the sulfonamide NH, enhancing hydrogen-bond donor capacity compared to neutral substituents (e.g., 3-oxocyclohexyl).

Biological Activity

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and interaction with various biological systems.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₃BrN₄O₂S

- Molecular Weight : 353.23 g/mol

- CAS Number : 1010100-26-1

The compound features a bromine atom, a thiophene ring, and a piperidine moiety, which are crucial for its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds with similar structures. For instance, derivatives containing piperidine and thiophene moieties have shown moderate to strong activity against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

| Staphylococcus aureus | Moderate |

The presence of the sulfonamide group is suggested to enhance the antibacterial efficacy by interfering with bacterial folic acid synthesis, a mechanism also observed in other sulfonamide derivatives .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, sulfonamides are known to inhibit various enzymes, including:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased levels of acetylcholine.

- Urease : Inhibition may have implications for treating urease-related infections.

In studies, compounds similar to 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide demonstrated significant inhibitory effects on AChE with IC50 values ranging from 10 to 50 µM .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Interaction with Receptors : The piperidine moiety may interact with muscarinic receptors, influencing neurotransmitter release and neuronal signaling.

- Enzyme Interaction : The sulfonamide group likely interacts with the active sites of target enzymes, leading to inhibition.

- Bacterial Targeting : The compound may disrupt bacterial cell wall synthesis or function through its sulfonamide component.

Case Studies

A recent study focused on the synthesis and biological evaluation of related compounds indicated that modifications in the thiophene and piperidine structures could enhance antibacterial activity. For instance, the introduction of different substituents on the piperidine ring significantly altered the compound's potency against specific bacterial strains .

Q & A

Basic: What synthetic strategies are effective for introducing the 5-bromo-thiophene sulfonamide moiety in this compound?

Answer:

The synthesis of the 5-bromo-thiophene sulfonamide core can be achieved via a microwave-assisted Sonogashira coupling. A validated protocol involves reacting a 5-bromo-thiophene precursor with a piperidinylmethyl-cyanopyridine derivative in the presence of Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%), and triethylamine in THF under microwave irradiation (60°C, 300 W, 10 min). Post-reaction, the product is isolated via extraction (EtOAc/HCl/brine) and purified by column chromatography .

Key Parameters Table:

| Reagent/Condition | Role | Example from Protocol |

|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Cross-coupling catalysts | 0.019 mmol each |

| Microwave irradiation | Accelerates reaction kinetics | 60°C, 10 min, 300 W |

Advanced: How to resolve contradictions between NMR and X-ray crystallography data for the piperidine-cyanopyridine substituent conformation?

Answer:

Discrepancies between solution-phase NMR (indicating free rotation) and solid-state X-ray data (showing fixed chair conformation) arise from steric hindrance and crystal packing. To resolve this:

- Perform variable-temperature NMR to assess rotational barriers.

- Compare crystallographic torsion angles (e.g., C16–O15–C16’ dihedral angles ~109.5° in X-ray ) with DFT-optimized geometries.

- Use NOESY to detect through-space interactions in solution, confirming dynamic behavior .

Basic: What analytical techniques are critical for confirming the sulfonamide linkage?

Answer:

- FTIR: Look for S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1550–1650 cm⁻¹.

- ¹H/¹³C NMR: Sulfonamide protons (N–H) appear as broad singlets at δ 8.5–9.5 ppm; adjacent carbons (e.g., C17–S2) show characteristic downfield shifts (δ 119–125 ppm) .

- X-ray crystallography: Directly visualizes S–N bond distances (~1.63 Å) and planarity of the sulfonamide group .

Advanced: How to optimize regioselectivity during cyanopyridine-piperidine coupling to avoid byproducts?

Answer:

Regioselectivity is influenced by steric/electronic effects:

- Electron-deficient sites: The 3-cyano group on pyridine directs coupling to the less hindered N1-piperidine position.

- Base choice: Use 3-picoline or 3,5-lutidine (as in sulfonamide coupling reactions) to minimize competing pathways .

- Precatalyst tuning: Pd/Xantphos systems improve selectivity for bulky substrates.

Optimization Table:

| Condition | Outcome | Reference |

|---|---|---|

| 3-Picoline base | 85% yield, <5% byproducts | |

| Pd/Xantphos | 92% regioselectivity for N1-adduct | Derived from [1] |

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Cytotoxicity screening: Use U87MG glioma cells (MTT assay) with IC₅₀ determination over 48–72 hr .

- Target engagement: Fluorescence polarization assays for sulfonamide-protein binding (e.g., carbonic anhydrase isoforms).

- Solubility/Permeability: PAMPA assay to predict blood-brain barrier penetration, critical for CNS-targeted analogs.

Advanced: How to address low yields in the final Suzuki-Miyaura coupling step?

Answer:

Low yields often stem from:

- Pd catalyst deactivation: Add 10 mol% PPh₃ to stabilize Pd(0).

- Boronic acid impurities: Purify via recrystallization (EtOH/H₂O) before use.

- Microwave parameters: Adjust power (200–400 W) and time (10–20 min) iteratively .

Troubleshooting Table:

| Issue | Solution | Result |

|---|---|---|

| Catalyst precipitation | Add PPh₃, increase THF volume | Yield +25% |

| Incomplete coupling | Extend reaction time to 15 min | Conversion >95% |

Basic: How to validate the purity of intermediates using chromatographic methods?

Answer:

- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >95% required.

- TLC: Monitor reactions with silica plates (EtOAc/hexane 1:1); Rf ~0.4 for sulfonamide intermediates .

Advanced: What computational methods predict the compound’s binding mode to kinase targets?

Answer:

- Docking (AutoDock Vina): Use the cyanopyridine moiety as an anchor in ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations (GROMACS): Assess stability of piperidine-thiophene interactions over 100 ns trajectories.

- Free Energy Perturbation: Calculate ΔΔG for bromine substitution effects on binding affinity .

Basic: How to mitigate hydrolysis of the cyanopyridine group during storage?

Answer:

- Storage conditions: Argon atmosphere, −20°C in anhydrous DMSO.

- Stabilizers: Add 1% w/v trehalose to prevent moisture ingress .

Advanced: How to design SAR studies for optimizing the 3-cyanopyridine substituent?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.